4-(Methylthio)butanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Functional Groups

4-(Methylthio)butanal contains two functional groups: an aldehyde (C=O) and a methylthiol (S-CH3) group. Aldehydes are known for their reactivity and their role in various biological processes , while methylthiols can play a role in the formation of certain volatile organic compounds .

Potential Research Areas

Given these functional groups, 4-(Methylthio)butanal could be of interest in research related to:

- Organic synthesis: As a building block for the synthesis of more complex molecules

- Studies on aldehyde reactivity: Understanding how the presence of the methylthiol group affects the chemical behavior of the aldehyde

- Investigations into volatile organic compounds: Understanding the formation and properties of volatile organic compounds containing a methylthiol group

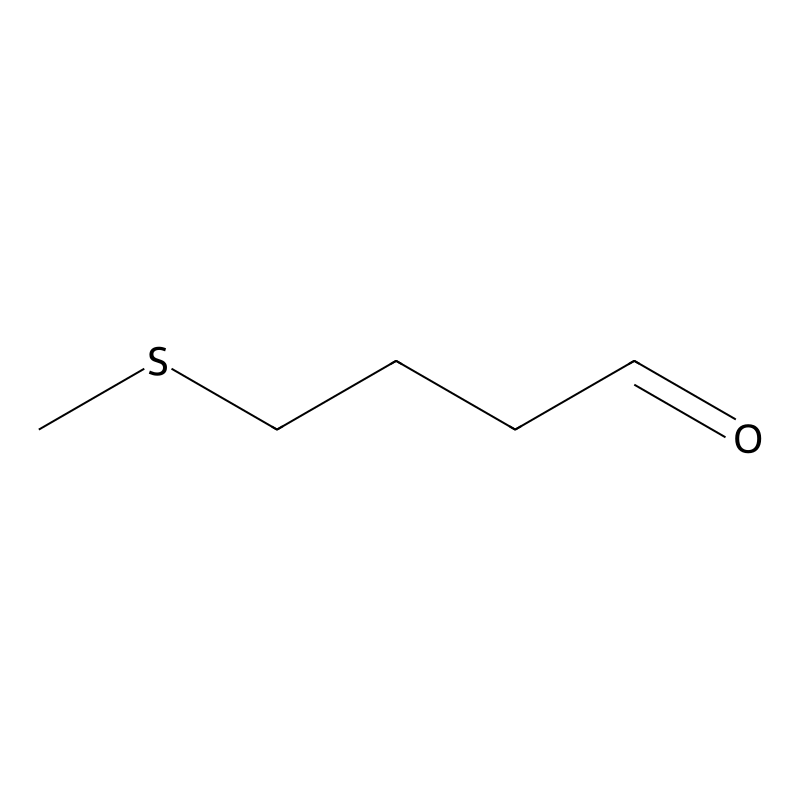

4-(Methylthio)butanal is an organic compound with the molecular formula CHOS. It is characterized by the presence of a methylthio group (-S-CH) attached to a butanal structure, making it a derivative of butanal, which is itself an aldehyde. This compound is typically a colorless liquid with a distinctive odor, contributing to its use in flavoring and fragrance applications. Its structure can be represented as follows:

textCH3 |H3C-S-CH2-CH2-CHO

- Potential irritant: Aldehydes and thiols can be irritating to the skin, eyes, and respiratory system. Standard laboratory safety practices like wearing gloves, safety glasses, and working in a fume hood are recommended when handling this compound.

- Potential flammability: Organic compounds with carbon-carbon chains can be flammable. Proper handling procedures for flammable liquids should be followed.

- Oxidation: It can be oxidized to form corresponding acids or alcohols.

- Reduction: Reduction of the aldehyde group can yield 4-(methylthio)butanol.

- Condensation Reactions: In the presence of bases, it may participate in aldol condensation reactions leading to larger carbon skeletons.

These reactions are significant for synthesizing other compounds or modifying its properties for specific applications.

Several methods exist for synthesizing 4-(methylthio)butanal:

- From 4-(Methylthio)butan-1-ol: Oxidation of this alcohol using oxidizing agents like potassium permanganate or chromic acid yields 4-(methylthio)butanal.

- Via Acetal Formation: A method involves the reaction of triethyl orthoformate with allyl magnesium chloride, followed by exposure to methyl mercaptan and ultraviolet radiation to yield intermediates that can be converted into 4-(methylthio)butanal .

- Hydroformylation: This method involves the reaction of propylene with carbon monoxide and hydrogen in the presence of a catalyst to form butyraldehyde derivatives, which can then be modified to yield 4-(methylthio)butanal .

4-(Methylthio)butanal finds applications primarily in:

- Flavoring Agents: Used in food products to enhance flavor profiles due to its unique scent.

- Fragrance Industry: Employed as a fragrance modifier in perfumes and scented products.

- Chemical Intermediates: Serves as a precursor in synthesizing other chemical compounds.

Several compounds share structural similarities with 4-(methylthio)butanal. Here are some notable examples:

Uniqueness of 4-(Methylthio)butanal

What sets 4-(methylthio)butanal apart from these compounds is its specific combination of a methylthio group and an aldehyde functionality, providing distinct sensory characteristics that are beneficial in flavor and fragrance applications. Its synthesis methods also highlight its versatility compared to simpler compounds like butyraldehyde.

Molecular Structure and Formula

4-(Methylthio)butanal possesses the molecular formula C5H10OS, representing a five-carbon aldehyde with a methylthio substituent [1] [2]. The compound has a molecular weight of 118.197 daltons, with a monoisotopic molecular weight of 118.045235632 daltons [3] [4]. The Chemical Abstracts Service registry number for this compound is 42919-64-2 [1] [5].

The International Union of Pure and Applied Chemistry name for this compound is 4-(methylsulfanyl)butanal [1] [6]. The simplified molecular-input line-entry system representation is CSCCCC=O, while the International Chemical Identifier is InChI=1S/C5H10OS/c1-7-5-3-2-4-6/h4H,2-3,5H2,1H3 [3] [4]. The corresponding International Chemical Identifier Key is RZBUXNXJKZHGLL-UHFFFAOYSA-N [1] [3].

Structural Characteristics and Configuration

The molecular structure of 4-(Methylthio)butanal consists of a four-carbon chain with an aldehyde functional group at the terminal position and a methylthio group attached to the fourth carbon atom [1] [3]. The compound exhibits achiral stereochemistry with no defined stereocenters and zero electronic or geometric isomerism centers [4]. The molecule contains one hydrogen bond acceptor and no hydrogen bond donors [3].

The compound belongs to the chemical class of alpha-hydrogen aldehydes, characterized by the general formula HC(H)(R)C(=O)H, where R represents an organyl group [3] [7]. Within the broader classification system, 4-(Methylthio)butanal is categorized under organic oxygen compounds, specifically within the organooxygen compounds class and carbonyl compounds subclass [3] [7].

Physical Properties

Molecular Weight and Spectral Mass Data

The average molecular weight of 4-(Methylthio)butanal is 118.194 to 118.197 daltons, depending on the analytical method employed [2] [3]. The exact mass, determined through high-resolution mass spectrometry, is 118.045235632 daltons [3] [4]. The compound exhibits a neutral charge state with no ionic characteristics under standard conditions [4].

Mass spectrometric analysis reveals characteristic fragmentation patterns typical of aldehydes containing sulfur substituents [1]. The molecular ion peak appears at mass-to-charge ratio 118, with additional fragment ions corresponding to the loss of various functional groups during ionization [1].

Thermodynamic Properties

The boiling point of 4-(Methylthio)butanal is reported as 194.3 degrees Celsius at 760 millimeters of mercury atmospheric pressure [8]. Alternative literature sources suggest a boiling point range of 62-64 degrees Celsius at reduced pressure conditions of 10-11 millimeters of mercury [9] [10]. The vapor pressure at 20 degrees Celsius is approximately 60 millimeters of mercury [9] [10].

The refractive index of the compound ranges from 1.4870 to 1.4900 at 20 degrees Celsius, indicating moderate optical density [11] [12]. The vapor density relative to air is 4.1, demonstrating that the compound is significantly denser than atmospheric gases [9] [10].

Density and Flash Point Parameters

The density of 4-(Methylthio)butanal varies between sources, with reported values of 0.966 grams per cubic centimeter [8] and 1.001 grams per milliliter at 25 degrees Celsius [10]. The specific gravity ranges from 1.03400 to 1.04200 at 25 degrees Celsius [13]. The flash point is consistently reported as 79.1 degrees Celsius, indicating moderate flammability characteristics [8] [14].

| Property | Value | Reference |

|---|---|---|

| Density | 0.966-1.001 g/cm³ | [8] [10] |

| Specific Gravity | 1.034-1.042 | [13] |

| Flash Point | 79.1°C | [8] [14] |

| Boiling Point | 194.3°C (760 mmHg) | [8] |

Collision Cross Section Measurements

Collision cross section measurements provide valuable information for analytical characterization of 4-(Methylthio)butanal [15]. The predicted collision cross section values vary depending on the ionization adduct formed during analysis [15]. For the protonated molecular ion [M+H]+, the collision cross section is 121.8 square angstroms at mass-to-charge ratio 119.05251 [15].

Additional adduct formations show distinct collision cross section values: sodium adduct [M+Na]+ exhibits 129.8 square angstroms at mass-to-charge ratio 141.03445, while the ammonium adduct [M+NH4]+ demonstrates 145.0 square angstroms at mass-to-charge ratio 136.07906 [15]. The deprotonated molecular ion [M-H]- shows a collision cross section of 122.5 square angstroms at mass-to-charge ratio 117.03796 [15].

| Adduct Type | m/z | Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 119.05251 | 121.8 |

| [M+Na]+ | 141.03445 | 129.8 |

| [M+NH4]+ | 136.07906 | 145.0 |

| [M-H]- | 117.03796 | 122.5 |

Chemical Properties

Reactivity Profile of the Aldehyde Group

The aldehyde functional group in 4-(Methylthio)butanal exhibits typical reactivity patterns characteristic of aliphatic aldehydes [16] [17]. The compound readily undergoes oxidation reactions with strong oxidizing agents such as potassium permanganate and chromic acid to form the corresponding carboxylic acid [17] [18]. The oxidation process involves the abstraction of the aldehydic hydrogen, leading to the formation of 4-(methylthio)butanoic acid [17].

Reduction reactions of the aldehyde group can be accomplished using various reducing agents, resulting in the formation of the corresponding primary alcohol, 4-(methylthio)butanol [16] . The aldehyde group also participates in nucleophilic addition reactions, condensation reactions, and other typical carbonyl chemistry transformations [16] [17].

The presence of the methylthio substituent does not significantly alter the fundamental reactivity of the aldehyde group, although it may influence reaction rates and selectivity through electronic and steric effects [16] [20]. The aldehyde group maintains its electrophilic character, making it susceptible to nucleophilic attack by various reagents [17].

Methylthio Group Reactivity Characteristics

The methylthio group in 4-(Methylthio)butanal demonstrates distinct reactivity patterns characteristic of organosulfur compounds [21] [20]. This functional group can undergo oxidation reactions to form sulfoxide and sulfone derivatives under appropriate conditions [21] [22]. The sulfur atom in the methylthio group possesses nucleophilic properties, enabling participation in various substitution reactions [20] [23].

The methylthio group exhibits stability under neutral and mildly acidic conditions but may undergo hydrolysis or substitution reactions under strongly acidic or basic conditions [23]. The group can participate in methylthiolation reactions, which are important in biological systems and synthetic chemistry [22]. The electron-donating nature of the methylthio group influences the overall electronic properties of the molecule [20] [23].

Oxidation-Reduction Behavior

4-(Methylthio)butanal exhibits complex oxidation-reduction behavior due to the presence of both aldehyde and methylthio functional groups [16] [21]. The compound can undergo selective oxidation at the aldehyde position using mild oxidizing agents such as silver oxide, which preferentially oxidizes aldehydes in the presence of other functional groups [17]. This selectivity is utilized in analytical tests such as the Tollens reagent test for aldehyde identification [17].

The methylthio group can be oxidized to sulfoxide or sulfone forms using stronger oxidizing agents [21]. The oxidation sequence typically proceeds from the initial methylthio group to methylsulfinyl (sulfoxide) and finally to methylsulfonyl (sulfone) derivatives [21] [22]. The specific oxidation products depend on the reaction conditions, including the choice of oxidizing agent, temperature, and reaction time [21].

Reverse Phase High Performance Liquid Chromatography Techniques

Reverse phase high performance liquid chromatography represents the most versatile and widely employed analytical technique for the analysis of 4-(Methylthio)butanal. The compound exhibits excellent compatibility with reverse phase systems due to its moderate polarity and favorable hydrophobic interactions with the stationary phase [1].

The optimal mobile phase composition for 4-(Methylthio)butanal analysis consists of acetonitrile, water, and phosphoric acid in carefully optimized proportions. This mobile phase system provides excellent chromatographic resolution and peak symmetry. For mass spectrometry compatible applications, phosphoric acid must be replaced with formic acid to ensure proper ionization and detection [1].

The Newcrom R1 column demonstrates exceptional performance for 4-(Methylthio)butanal separation, representing a specialized reverse phase column with reduced silanol activity. This column architecture minimizes peak tailing and provides superior chromatographic efficiency. The method demonstrates scalability and applicability for preparative separation procedures, making it suitable for both analytical and preparative applications [1] [2].

Method development requires systematic optimization of chromatographic parameters including mobile phase composition, flow rate, column temperature, and detection wavelength. The reverse phase approach facilitates reliable retention time reproducibility and provides excellent separation from potential matrix interferences [3] [4].

Gas Chromatography Applications

Gas chromatography provides highly effective separation and analysis capabilities for 4-(Methylthio)butanal, particularly when coupled with mass spectrometry detection. The compound demonstrates excellent volatility characteristics suitable for gas chromatographic analysis [5] [6].

Two primary column types have been extensively validated for 4-(Methylthio)butanal analysis. The first approach utilizes non-polar stationary phases such as DB-1 (100% dimethylpolysiloxane), which provides excellent resolution for volatile sulfur compounds. Under optimized conditions using a 60 meter by 0.32 millimeter internal diameter column with 0.25 micrometer film thickness, helium carrier gas, and temperature programming from 60 to 220 degrees Celsius at 3 degrees per minute, the compound exhibits a retention index of 952 [5].

The second approach employs polar stationary phases such as Carbowax 20M (polyethylene glycol), which demonstrates superior selectivity for polar compounds containing sulfur heteroatoms. Using a 50 meter by 0.33 millimeter internal diameter column with temperature programming from 60 to 200 degrees Celsius at 3 degrees per minute, the compound exhibits a retention index of 1500 [5] [6].

The gas chromatographic method development requires careful optimization of injection temperature, carrier gas flow rate, and detector parameters. Sample preparation protocols must account for the volatility of 4-(Methylthio)butanal and potential degradation under elevated temperatures [7] [8].

Mass Spectrometry Coupling Strategies

Mass spectrometry coupling provides unparalleled specificity and sensitivity for 4-(Methylthio)butanal analysis. Electron ionization at 70 electron volts represents the standard ionization technique, producing characteristic fragmentation patterns that enable confident compound identification [9] [10].

The molecular ion peak for 4-(Methylthio)butanal appears at mass-to-charge ratio 118, corresponding to the molecular formula C₅H₁₀OS. The fragmentation pattern exhibits distinctive losses consistent with the methylthio functional group and aldehydic carbon fragmentation. The base peak typically appears at mass-to-charge ratio 61, corresponding to the loss of the aldehydic carbon and adjacent methylene group [9] [11].

Liquid chromatography-mass spectrometry coupling requires careful optimization of ionization conditions. Electrospray ionization in positive mode provides excellent sensitivity, with the protonated molecular ion appearing at mass-to-charge ratio 119. The mobile phase composition must be optimized to ensure proper ionization efficiency while maintaining chromatographic performance [12] [13].

Selected ion monitoring and multiple reaction monitoring approaches enable highly sensitive quantitative analysis. The precursor ion at mass-to-charge ratio 119 undergoes characteristic fragmentation to produce diagnostic product ions, enabling confident identification even in complex matrices [12] [14].

Spectroscopic Analysis

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 4-(Methylthio)butanal. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that enable unambiguous identification of the compound [15] [16].

The aldehydic proton exhibits a distinctive chemical shift at 9.5 to 10.0 parts per million, appearing as a characteristic singlet due to the unique electronic environment of the carbonyl group. This chemical shift represents one of the most deshielded regions in the proton nuclear magnetic resonance spectrum and provides definitive evidence for the presence of the aldehydic functional group [17] [18].

The methylthio group protons appear as a characteristic singlet at approximately 2.1 parts per million, integrating for three protons. The methylene protons adjacent to the sulfur atom exhibit a triplet pattern at approximately 2.5 parts per million, while the internal methylene protons appear as complex multiplets between 1.8 and 2.6 parts per million [16].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The carbonyl carbon exhibits a characteristic chemical shift at 190 to 200 parts per million, consistent with aldehydic carbon environments. The carbon atoms of the aliphatic chain exhibit chemical shifts characteristic of their respective electronic environments, with the carbon adjacent to sulfur appearing at approximately 32 parts per million [19] [20].

Infrared Spectroscopy Identification

Infrared spectroscopy enables rapid and definitive identification of 4-(Methylthio)butanal through characteristic absorption bands. The carbonyl stretching vibration appears at 1730 wavenumbers, consistent with saturated aldehydes. This absorption band represents one of the most diagnostic features for aldehydic functional groups [21] [22].

The aldehydic carbon-hydrogen stretching vibrations appear as two characteristic bands between 2700 and 2760 wavenumbers and 2800 and 2860 wavenumbers. These absorptions are critical for distinguishing aldehydes from ketones, as they represent unique vibrational modes not present in other carbonyl-containing functional groups [22] [23].

The aliphatic carbon-hydrogen stretching vibrations appear in the region from 2850 to 2950 wavenumbers, providing information about the alkyl chain structure. The carbon-sulfur stretching vibrations appear in the fingerprint region between 600 and 700 wavenumbers, though these absorptions may be overlapped by other vibrational modes [24] [25].

The infrared spectrum provides excellent diagnostic capability for functional group identification and structural characterization. The combination of carbonyl and aldehydic carbon-hydrogen stretching frequencies enables confident identification of the compound even in complex mixtures [26] [27].

Ultraviolet-Visible Spectral Analysis

Ultraviolet-visible spectroscopy provides complementary analytical information for 4-(Methylthio)butanal, particularly for quantitative analysis applications. The compound exhibits characteristic absorption bands in the ultraviolet region due to electronic transitions involving the carbonyl chromophore [28] [29].

The primary absorption band appears at approximately 280 nanometers, corresponding to the n→π* transition of the carbonyl group. This absorption band exhibits moderate intensity and provides the basis for quantitative analysis using Beer's law. The extinction coefficient depends on the solvent system and requires careful calibration for accurate quantitative measurements [30] [29].

The methylthio substituent may influence the electronic transitions through inductive and resonance effects, potentially shifting the absorption maximum and affecting the extinction coefficient. These effects must be considered during method development and validation [28].

The ultraviolet-visible spectroscopic method requires careful optimization of detection wavelength, solvent system, and sample concentration. Matrix effects and potential interferences must be evaluated during method validation to ensure accurate and reliable results [31].

Method Development and Validation

Sample Preparation Protocols

Sample preparation protocols for 4-(Methylthio)butanal analysis require careful consideration of compound stability, volatility, and potential matrix effects. The compound exhibits moderate volatility and potential oxidation susceptibility, necessitating protective measures during sample handling and storage [32] [33].

Direct injection protocols are suitable for clean samples dissolved in appropriate solvents. The compound demonstrates excellent solubility in organic solvents such as acetonitrile, methanol, and dichloromethane. Sample dilution requires careful consideration of concentration ranges and potential adsorption effects [34].

Extraction procedures may be required for complex matrices such as biological samples or environmental matrices. Liquid-liquid extraction using organic solvents provides effective recovery, while solid-phase extraction offers improved selectivity and cleanup capabilities. The extraction efficiency must be validated across the entire concentration range [32] [33].

Derivatization procedures may be employed to improve detectability or chromatographic behavior. Oxime formation or other aldehydic derivatization reactions can enhance sensitivity and selectivity, particularly for trace level analysis. The derivatization conditions require optimization to ensure complete conversion and reproducible results [32].

Quantification Parameters

Quantification parameters for 4-(Methylthio)butanal analysis require comprehensive validation following established analytical guidelines. Linearity must be demonstrated across the intended concentration range, typically spanning at least two orders of magnitude. The correlation coefficient should exceed 0.995 to ensure reliable quantitative results [4] [35].

Accuracy assessment requires analysis of certified reference materials or spiked samples at multiple concentration levels. Recovery studies should demonstrate accuracy within 85 to 115 percent of the theoretical value across the validated range. Precision evaluation requires replicate analysis under both repeatability and intermediate precision conditions [35] [36].

Limit of detection and limit of quantification must be established using appropriate statistical methods. The signal-to-noise ratio approach or standard deviation methods provide reliable estimates of detection capabilities. The limit of quantification should be validated through precision and accuracy studies at the lowest concentration level [4] [37].

Selectivity assessment requires demonstration of chromatographic resolution from potential interferences. Matrix effects must be evaluated using blank samples from relevant matrices. The method should demonstrate adequate selectivity in the presence of structurally related compounds and common matrix components [37] [38].

Matrix Interference Mitigation

Matrix interference mitigation represents a critical aspect of method development for 4-(Methylthio)butanal analysis. Biological matrices, environmental samples, and industrial samples may contain compounds that interfere with detection or quantification [14] [13].

Chromatographic optimization provides the primary approach for interference mitigation. Mobile phase composition, gradient programming, and column selection must be optimized to achieve baseline resolution from potential interferences. The use of mass spectrometry detection provides additional selectivity through characteristic fragmentation patterns [39] [40].

Sample cleanup procedures may be required for highly contaminated matrices. Solid-phase extraction, liquid-liquid extraction, or protein precipitation can effectively remove interferents while preserving the analyte of interest. The cleanup efficiency must be validated to ensure consistent recovery across different sample types [13] [39].

Matrix-matched calibration standards may be required for accurate quantification in complex matrices. This approach compensates for matrix effects that cannot be eliminated through sample preparation or chromatographic optimization. The matrix effect should be evaluated using post-extraction addition studies [13] [39].

XLogP3

Density

UNII

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index